molecular formula C9H7F3O B2683626 (2R)-2-[4-(trifluoromethyl)phenyl]oxirane CAS No. 252877-04-6

(2R)-2-[4-(trifluoromethyl)phenyl]oxirane

Cat. No.: B2683626
CAS No.: 252877-04-6
M. Wt: 188.149
InChI Key: KGAKWTQCQUVXEF-QMMMGPOBSA-N
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Description

(2R)-2-[4-(trifluoromethyl)phenyl]oxirane: is an organic compound characterized by the presence of an oxirane ring and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Alkenes: One common method for preparing (2R)-2-[4-(trifluoromethyl)phenyl]oxirane involves the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Halohydrin Formation: Another route involves the formation of halohydrins, followed by intramolecular cyclization. This method typically uses halogenating agents like N-bromosuccinimide (NBS) and bases such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. Catalysts such as titanium-based catalysts can be used to enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-[4-(trifluoromethyl)phenyl]oxirane can undergo oxidation reactions to form corresponding diols or carbonyl compounds.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2R)-2-[4-(trifluoromethyl)phenyl]oxirane is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It serves as a substrate in various catalytic reactions, including asymmetric synthesis.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It is used in the design of biological probes for studying enzyme mechanisms and interactions.

Industry:

    Agrochemicals: The compound is utilized in the synthesis of agrochemicals, including herbicides and insecticides.

    Materials Science: It is employed in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2R)-2-[4-(trifluoromethyl)phenyl]oxirane involves its interaction with molecular targets through the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    (2S)-2-[4-(trifluoromethyl)phenyl]oxirane: The enantiomer of (2R)-2-[4-(trifluoromethyl)phenyl]oxirane, differing in the spatial arrangement of atoms.

    (2R)-2-[4-(difluoromethyl)phenyl]oxirane: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    (2R)-2-[4-(trifluoromethyl)phenyl]oxetane: Contains an oxetane ring instead of an oxirane ring.

Uniqueness:

    Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability.

    Oxirane Ring: The oxirane ring provides a reactive site for various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2R)-2-[4-(trifluoromethyl)phenyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAKWTQCQUVXEF-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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